1-(Hydroxymethyl)cyclohexanol
Overview
Description
1-(Hydroxymethyl)cyclohexanol is an organic compound with the molecular formula C7H14O2. It is a cyclohexane derivative where a hydroxymethyl group is attached to the cyclohexane ring.
Mechanism of Action
Target of Action
It is known that cyclohexanol, a related compound, interacts with alcohol dehydrogenase 1b . This enzyme plays a crucial role in the metabolism of alcohols in the body .
Mode of Action
It can be hypothesized that, similar to other alcohols, it might undergo oxidation reactions catalyzed by enzymes like alcohol dehydrogenase .
Biochemical Pathways
It is likely that it participates in metabolic pathways involving alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes .
Pharmacokinetics
Based on its structural similarity to cyclohexanol, it can be hypothesized that it might have similar pharmacokinetic properties .
Result of Action
It is known that cyclohexanol and its derivatives have a camphor-like odor and are used in making soaps, insecticides, germicides, dry cleaning, and plasticizers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(Hydroxymethyl)cyclohexanol. For instance, the presence of catalysts such as h-WO3 nanorods can increase the yield of cyclohexanone from cyclohexanol under mild conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(Hydroxymethyl)cyclohexanol are not fully understood due to the limited research available. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, this compound may act as a substrate for certain enzymes, or it may bind to proteins and alter their function .
Cellular Effects
The effects of this compound on cells and cellular processes are also not well-studied. Given its chemical structure, it is plausible that this compound could influence cell function in several ways. For example, it might impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects would likely depend on the concentration of this compound and the specific type of cells involved .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies could provide valuable insights into these aspects .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. Future studies could investigate potential threshold effects, as well as any toxic or adverse effects at high doses .
Transport and Distribution
Future studies could investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclohexanol can be synthesized through several methods. One common method involves the nucleophilic hydroxymethylation of cyclohexanone using the (isopropoxydimethylsilyl)methyl Grignard reagent. The reaction is carried out in dry tetrahydrofuran (THF) under nitrogen atmosphere, followed by hydrolysis with ammonium chloride solution .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of cyclohexanone. This process is carried out under high pressure and temperature conditions using a suitable catalyst to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to cyclohexanone using oxidizing agents such as chromic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions
Major Products:
Oxidation: Cyclohexanone
Reduction: Cyclohexanol
Substitution: Various substituted cyclohexane derivatives depending on the reagents used
Scientific Research Applications
1-(Hydroxymethyl)cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, plasticizers, and other industrial chemicals
Comparison with Similar Compounds
1-(Hydroxymethyl)cyclohexanol can be compared with other similar compounds such as cyclohexanol and cyclohexanemethanol. While all these compounds share a cyclohexane ring structure, their functional groups and chemical properties differ:
Cyclohexanol: Contains a hydroxyl group directly attached to the cyclohexane ring.
Cyclohexanemethanol: Contains a hydroxymethyl group attached to the cyclohexane ring.
This compound: Contains both a hydroxyl and a hydroxymethyl group attached to the cyclohexane ring .
Properties
IUPAC Name |
1-(hydroxymethyl)cyclohexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZGQDDKQNYZID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290862 | |
Record name | 1-(hydroxymethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15753-47-6 | |
Record name | 15753-47-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(hydroxymethyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(hydroxymethyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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